molecular formula C11H17NO3S B12245187 N-[2-methoxy-4-(methylsulfanyl)butyl]furan-3-carboxamide

N-[2-methoxy-4-(methylsulfanyl)butyl]furan-3-carboxamide

Cat. No.: B12245187
M. Wt: 243.32 g/mol
InChI Key: SEFHHBAGXQEKGM-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-(methylsulfanyl)butyl]furan-3-carboxamide is an organic compound that features a furan ring substituted with a carboxamide group and a side chain containing methoxy and methylsulfanyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]furan-3-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan ring with an appropriate amine in the presence of a coupling agent like carbodiimide.

    Side Chain Functionalization: The side chain containing methoxy and methylsulfanyl groups can be introduced through nucleophilic substitution reactions, where appropriate alkyl halides are reacted with nucleophiles like methoxide and thiolate ions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-(methylsulfanyl)butyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like thiolate ions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-methoxy-4-(methylsulfanyl)butyl]furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]furan-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-methoxy-4-(methylsulfanyl)butyl]furan-2-carboxamide: Similar structure but with the carboxamide group at a different position on the furan ring.

    N-[2-methoxy-4-(methylsulfanyl)butyl]thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-[2-methoxy-4-(methylsulfanyl)butyl]furan-3-carboxamide is unique due to the specific combination of functional groups and their positions on the furan ring. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)furan-3-carboxamide

InChI

InChI=1S/C11H17NO3S/c1-14-10(4-6-16-2)7-12-11(13)9-3-5-15-8-9/h3,5,8,10H,4,6-7H2,1-2H3,(H,12,13)

InChI Key

SEFHHBAGXQEKGM-UHFFFAOYSA-N

Canonical SMILES

COC(CCSC)CNC(=O)C1=COC=C1

Origin of Product

United States

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